1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine
Description
Historical Context and Discovery
The development of imidazo[1,5-a]pyridine chemistry has its roots in the broader exploration of fused nitrogen-containing heterocycles that began in the early twentieth century. The imidazo[1,5-a]pyridine scaffold gained prominence as researchers recognized its potential as a privileged structure in pharmaceutical applications. The specific derivative this compound emerged from systematic efforts to functionalize the imidazo[1,5-a]pyridine core with electron-withdrawing groups that could modulate its chemical and biological properties.
The synthesis of imidazo[1,5-a]pyridine derivatives has been achieved through various methodologies over the decades. Early synthetic approaches relied on cyclocondensation reactions between amino-substituted pyridines and carbonyl compounds. The introduction of sulfonyl groups, particularly the toluene-4-sulfonyl moiety, became of interest due to their ability to serve as protecting groups for nitrogen atoms and their role in modulating the electronic properties of the heterocyclic system.
Significant advances in the field occurred with the development of one-pot cyclization procedures. Research has demonstrated that aromatic ketones can be effectively coupled with aldehydes in the presence of ammonium acetate and acetic acid to form imidazo[1,5-a]pyridine derivatives. These methodologies provided access to a wide range of substituted derivatives, including those bearing sulfonyl functionalities.
The discovery that imidazo[1,5-a]pyridine compounds could serve as serine protease inhibitors marked a crucial milestone in understanding their biological significance. This finding opened new avenues for pharmaceutical applications and drove further research into structure-activity relationships within this chemical class.
Structural Significance in Heterocyclic Chemistry
The structural framework of this compound embodies several key features that contribute to its chemical significance. The imidazo[1,5-a]pyridine core consists of a fused bicyclic system where an imidazole ring is fused to a pyridine ring, creating a planar aromatic structure with unique electronic properties. This scaffold is characterized by its remarkable photophysical properties and thermal stability, making it suitable for various applications in materials science and chemical biology.
The toluene-4-sulfonyl substituent at the 1-position introduces significant electronic effects on the heterocyclic system. Sulfonyl groups are known to be strongly electron-withdrawing, which alters the electron density distribution within the aromatic system. This substitution pattern affects both the reactivity and the physicochemical properties of the molecule, including its solubility profile and potential for intermolecular interactions.
Table 1: Key Structural Features of this compound
| Structural Element | Description | Significance |
|---|---|---|
| Imidazo[1,5-a]pyridine core | Fused bicyclic aromatic system | Provides structural rigidity and aromatic character |
| Toluene-4-sulfonyl group | Electron-withdrawing substituent | Modulates electronic properties and reactivity |
| Planar configuration | Minimal dihedral angles between ring systems | Enables π-π stacking interactions |
| Nitrogen positioning | Strategic placement of nitrogen atoms | Provides sites for hydrogen bonding and coordination |
The compact shape of the imidazo[1,5-a]pyridine scaffold, combined with its emissive properties, renders it particularly suitable as a fluorophore for biological applications. Research has shown that compounds bearing this core structure exhibit wide Stokes shifts and can serve as membrane probes, highlighting their utility in biochemical investigations.
The synthesis of this compound typically involves multiple steps, beginning with the formation of the imidazo[1,5-a]pyridine core followed by sulfonylation reactions. The optimization of reaction conditions, including temperature, reaction time, and concentration parameters, is crucial for maximizing yield and purity during synthesis. Advanced characterization techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to confirm the structural integrity and stereochemistry of these compounds.
The chemical reactivity of this compound is influenced by the electronic effects of its functional groups. The compound can participate in various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile synthetic intermediate. The sulfonyl group can also serve as a leaving group in certain reactions, enabling further functionalization of the molecule.
Table 2: Physicochemical Properties of this compound
| Property | Characteristic | Analytical Method |
|---|---|---|
| Molecular structure | Tricyclic aromatic system | Nuclear magnetic resonance spectroscopy |
| Thermal stability | High thermal resistance | Thermogravimetric analysis |
| Solubility profile | Variable depending on solvent polarity | Solubility testing in multiple solvents |
| Electronic properties | Modified by sulfonyl substitution | Ultraviolet-visible spectroscopy |
The mechanism of action for this compound in biological systems primarily revolves around its role as an inhibitor of serine proteases. This mechanism involves the formation of specific interactions with the active site of target enzymes, leading to inhibition of their catalytic activity. The structural features of the compound, including the electron-withdrawing sulfonyl group and the rigid aromatic framework, contribute to its binding affinity and selectivity.
The applications of this compound span multiple domains, including pharmaceutical research, where it serves as a lead compound for drug development, and materials science, where its photophysical properties are exploited for optoelectronic applications. The compound's ability to serve as a fluorescent probe has also made it valuable in biological imaging and sensing applications.
Recent research has highlighted the importance of the imidazo[1,5-a]pyridine scaffold in coordination chemistry, where these compounds can act as ligands for transition metals. The presence of multiple nitrogen atoms in the structure provides coordination sites that can be utilized in the design of metal complexes with specific properties and catalytic activities.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-5-7-12(8-6-11)19(17,18)14-13-4-2-3-9-16(13)10-15-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVHPOYKGDXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378016 | |
| Record name | 1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-28-1 | |
| Record name | 1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine typically involves the following steps:
Formation of the Imidazo[1,5-A]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Sulfonylation: The imidazo[1,5-A]pyridine core is then subjected to sulfonylation using toluene-4-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group enhances the electrophilicity of adjacent positions, enabling nucleophilic substitutions. For example:
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Bromination : Direct bromination at the C3 position occurs using N-bromosuccinimide (NBS) in dichloromethane, yielding 3-bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-a]pyridine .
-
Amination : Substitution with amines (e.g., benzylamine) proceeds via copper-catalyzed transannulation, forming imidazo[1,5-a]pyridine derivatives with moderate to excellent yields (45–92%) .
Key Data:
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂, 25°C | 78% | |
| Amination | CuI, O₂, DMF, 80°C | 85% |
Oxidative Coupling Reactions
The sulfonyl group stabilizes intermediates during oxidative transformations:
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Aerobic Oxidation : Copper-catalyzed oxidation with molecular oxygen facilitates denitrogenative transannulation, producing fused azaheterocycles .
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Sulfonylmethylation : Iron-catalyzed reactions with sodium sulfinates (e.g., sodium p-toluenesulfinate) introduce sulfonylmethyl groups at the C3 position under FeCl₃/K₂S₂O₈ conditions (yields: 60–82%) .
Mechanism Highlights:
-
FeCl₃ oxidizes dimethylacetamide (DMA) to an iminium intermediate.
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Coupling with the imidazo[1,5-a]pyridine core forms a C–C bond.
Decarboxylative Cyclization
Reactions with α-amino acids (e.g., phenylglycine) proceed via decarboxylative oxidative cyclization, forming imidazo[1,5-a]pyridines. The sulfonyl group directs regioselectivity and stabilizes intermediates .
Example:
Reductive Transformations
The sulfonyl group undergoes reduction under specific conditions:
-
Reduction to Sulfide : LiAlH₄ reduces the sulfonyl group to a sulfide, though this pathway is less explored for imidazo[1,5-a]pyridines .
Comparative Reactivity Table
| Reaction Type | Reactivity Profile | Key Influencing Factor |
|---|---|---|
| Nucleophilic Substitution | High at C3 due to sulfonyl activation | Electron-withdrawing sulfonyl |
| Oxidative Coupling | Moderate, dependent on catalyst | Cu/Fe catalysts, O₂ |
| Decarboxylation | High with amino acids | Proximity to heterocycle |
Mechanistic Insights
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of imidazo[1,5-A]pyridine compounds exhibit promising antitumor properties. For instance, compounds similar to 1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine have been studied for their ability to inhibit various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play critical roles in cancer progression.
- Case Study : A study highlighted the synthesis of imidazo[1,5-A]pyridine derivatives that demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in targeting receptor tyrosine kinases (RTKs) which are implicated in many cancers.
- Mechanism : By binding to the active site of RTKs, these compounds can prevent the phosphorylation process necessary for signal transduction in cancer cells.
Photophysical Properties
Imidazo[1,5-A]pyridine derivatives are being explored for their photophysical properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
- Research Findings : Recent studies have shown that these compounds can exhibit strong fluorescence and stability under various conditions, which is essential for commercial applications in display technologies.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the sulfonyl group and the imidazole ring can significantly affect the compound's potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against certain cancer cell lines |
| Alteration of the sulfonyl group | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of 1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds or electrostatic interactions with the target.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The toluene-4-sulfonyl group in the target compound increases electrophilicity, facilitating reactions with nucleophiles or metal coordination . In contrast, pyridyl or hydroxyphenyl substituents (e.g., compound 3a) enhance π-π stacking and hydrogen bonding, critical for enzyme inhibition .
- Fluorinated derivatives (e.g., T4) improve lipophilicity and membrane permeability, enhancing anticancer activity .
Photophysical Behavior: Derivatives with dimethylaminophenyl groups (e.g., Ir-6 complex) exhibit redshifted emission due to intramolecular charge transfer, advantageous for OLEDs . Dimeric imidazo[1,5-a]pyridines (e.g., T4) show enhanced quantum yields compared to monomers, attributed to extended conjugation .
Biological Efficacy :
Biological Activity
1-(Toluene-4-sulfonyl)-imidazo[1,5-A]pyridine is a heterocyclic compound characterized by its imidazo[1,5-A]pyridine core, which is substituted with a toluene-4-sulfonyl group. This structural configuration grants the compound significant potential in medicinal chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. The sulfonyl group enhances the compound's reactivity and binding affinity to various biological targets, making it a candidate for drug development and therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. The imidazo[1,5-A]pyridine scaffold has been associated with the inhibition of bacterial growth and modulation of microbial resistance mechanisms. Interaction studies have shown that this compound can bind effectively to enzymes and receptors involved in these pathways, suggesting a mechanism of action that could lead to the development of new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Preliminary findings suggest that it may interact with specific targets in inflammatory pathways, potentially modulating the immune response. This property is particularly valuable in developing treatments for inflammatory diseases.
Anticancer Activity
The imidazo[1,5-A]pyridine core is also linked to anticancer activity. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, related compounds have shown significant growth inhibition against melanoma and other tumor types. The structure-activity relationship (SAR) indicates that modifications to the core structure can enhance potency against specific cancer types .
The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in enhancing binding affinity through hydrogen bonding and electrostatic interactions. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, which are critical in disease progression and treatment responses .
Comparative Analysis of Related Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine | C14H11BrN2O2S | Contains a bromine substituent that enhances reactivity |
| Imidazo[1,5-A]pyridine | C9H7N3 | Lacks the sulfonyl group; simpler structure |
| Toluene-4-sulfonamide | C7H9N | Contains a sulfonamide instead of sulfonyl; different reactivity profile |
The complexity introduced by the sulfonyl group in this compound enhances its reactivity and biological activity compared to simpler analogs. This structural uniqueness allows for diverse applications in both synthetic chemistry and biological research.
Case Study: Anticancer Evaluation
In a study evaluating various imidazo[1,5-A]pyridine derivatives against cancer cell lines, this compound was tested alongside other compounds. The results indicated that modifications to the sulfonyl group significantly affected anticancer potency. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy against tumors .
Case Study: Interaction Studies
Molecular docking studies have been employed to elucidate the binding mechanisms of this compound with target proteins involved in inflammatory pathways. These studies revealed high binding affinities and suggested that the compound could serve as a lead for developing anti-inflammatory drugs. Surface plasmon resonance assays further confirmed these interactions by quantifying binding affinities under physiological conditions.
Q & A
Q. What are the common synthetic routes for 1-(Toluene-4-sulfonyl)-imidazo[1,5-a]pyridine derivatives?
Synthesis typically involves functionalizing the imidazo[1,5-a]pyridine core via cyclocondensation or nucleophilic substitution. For example:
- Cyclocondensation : Reacting 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA) at 110°C yields the imidazo[1,5-a]pyridine scaffold .
- Thiocyanation : Using iodine as a catalyst in 1,2-dichloroethane, 3-phenylimidazo[1,5-a]pyridine reacts with potassium thiocyanate at 110°C for 12 hours to introduce a thiocyanato group (62.8% yield) .
- Sulfonylation : Toluene-4-sulfonyl groups can be introduced via nucleophilic substitution or sulfonylation reactions, though specific protocols require optimization of solvent, temperature, and catalysts.
Q. How is the structural characterization of imidazo[1,5-a]pyridine derivatives performed?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking, hydrogen bonds). For instance, a cadmium chloride complex with an imidazo[1,5-a]pyridine ligand revealed distorted square pyramidal geometry and intermolecular C–H···Cl interactions .
- Spectroscopy :
Q. What spectroscopic techniques are critical for analyzing photophysical properties?
- UV-Vis and fluorescence spectroscopy : Determine absorption/emission maxima and quantum yields. For example, Re(I) complexes with pyridylimidazo[1,5-a]pyridine ligands exhibit dual emission due to ligand-centered and metal-to-ligand charge transfer transitions .
- Time-resolved spectroscopy : Measures excited-state lifetimes to elucidate emission mechanisms .
Advanced Research Questions
Q. How do coordination behaviors of imidazo[1,5-a]pyridine ligands influence photophysical properties?
Imidazo[1,5-a]pyridine acts as a bidentate ligand, coordinating via pyridyl and imine nitrogens to transition metals (e.g., Re(I), Cd(II)). The resulting complexes often show enhanced luminescence due to rigidification and electronic tuning:
- Case Study : ReL(CO)3Cl complexes exhibit tunable emission wavelengths (450–600 nm) depending on ligand substituents. Hybrid DFT-spectroscopy approaches correlate structural features with photophysical outcomes .
- Methodology : Optimize metal-ligand ratios and counterions to stabilize desired geometries (e.g., square planar vs. octahedral) .
Q. What methodologies analyze π-π stacking and hydrogen bonding in crystal structures?
- X-ray crystallography : Quantifies π-π distances (average 3.33 Å in imidazo[1,5-a]pyridine complexes) and identifies C–H···N/O/Cl interactions .
- Hirshfeld surface analysis : Visualizes intermolecular contacts and quantifies their contributions to crystal packing .
- DFT calculations : Predict interaction energies and validate experimental observations .
Q. How can discrepancies in biological activity data for imidazo[1,5-a]pyridine derivatives be resolved?
Contradictions may arise from assay conditions, bacterial strains, or compound purity. Strategies include:
- Standardized protocols : Use consistent MIC (minimum inhibitory concentration) assays and control strains (e.g., E. coli vs. S. aureus) .
- Metabolic stability testing : Replace metabolically labile groups (e.g., scaffold-hopping from imidazo[1,2-a]pyrimidine to imidazo[1,5-a]pyridine avoids aldehyde oxidase-mediated degradation) .
Q. How do substituents on the imidazo[1,5-a]pyridine core affect emission in OLEDs?
- Electron-withdrawing groups (e.g., sulfonyl, carbonyl) redshift emission via charge transfer.
- Rigid substituents (e.g., fused aromatic rings) enhance quantum yields by reducing non-radiative decay.
- Case Study : Imidazo[1,5-a]pyridine-based Re(I) complexes achieve photoluminescence quantum yields >60% in thin films, making them viable for deep-blue OLEDs .
Q. What strategies mitigate metabolic instability in imidazo[1,5-a]pyridine drug candidates?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
